molecular formula C7H14 B1580655 3-Ethyl-2-pentene CAS No. 816-79-5

3-Ethyl-2-pentene

Cat. No.: B1580655
CAS No.: 816-79-5
M. Wt: 98.19 g/mol
InChI Key: XMYFZAWUNVHVGI-UHFFFAOYSA-N
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Description

3-Ethyl-2-pentene: is an organic compound with the molecular formula C7H14 . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-pentene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 3-ethyl-2-pentanol using a strong acid like sulfuric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Hydroboration-Oxidation: Another method involves the hydroboration of 3-ethyl-1-pentene followed by oxidation.

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down larger molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are commonly used in this process to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for dihydroxylation.

    Hydrogenation: Hydrogen gas (H2) with a palladium catalyst.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

    Hydroboration: Borane (BH3) followed by hydrogen peroxide (H2O2) and a base.

Major Products:

    Oxidation: 3-ethyl-2-pentanol, 3-ethyl-2-pentanal, or 3-ethyl-2-pentanoic acid.

    Hydrogenation: 3-ethylpentane.

    Halogenation: 3,4-dichloro-2-pentene or 3,4-dibromo-2-pentene.

    Hydroboration: 3-ethyl-2-pentanol.

Scientific Research Applications

3-Ethyl-2-pentene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-pentene in chemical reactions typically involves the interaction of its carbon-carbon double bond with various reagents. For example:

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-pentene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that may not be possible with other similar alkenes .

Properties

IUPAC Name

3-ethylpent-2-ene
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InChI

InChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMYFZAWUNVHVGI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)CC
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID6061159
Record name 2-Pentene, 3-ethyl-
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 3-Ethyl-2-pentene
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Vapor Pressure

52.8 [mmHg]
Record name 3-Ethyl-2-pentene
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CAS No.

816-79-5
Record name 3-Ethyl-2-pentene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to perfluoro-2,4-dimethyl-3-ethyl-2-pentene (FMP) when exposed to gamma radiation?

A1: Gamma irradiation of FMP at room temperature leads to the formation of stable paramagnetic centers. [] These centers are characterized by a doublet ESR spectrum with a hyperfine coupling constant (aF) of 3.9 mT. [] This suggests the generation of radicals with unpaired electrons interacting with fluorine nuclei.

Q2: Does photolysis of FMP also lead to radical formation?

A3: While the provided abstract doesn't explicitly describe the radicals formed, the title "Formation of stable radicals upon the photolysis of perfluoro-2,4-dimethyl-3-ethyl-2-pentene" [] strongly suggests that photolysis of FMP does indeed generate stable radical species. Further investigation into this publication would be needed for a detailed analysis of the radical species and their properties.

Q3: Is FMP relevant to polymerization processes?

A4: Yes, FMP plays a role in the photopolymerization of tetrafluoroethylene. [] The process leads to the formation of long-lived perfluoroalkyl radicals. [] This suggests that FMP could act as a solvent or a mediator in the polymerization, facilitating the formation and stabilization of radical species necessary for chain propagation.

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